(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane)

Description

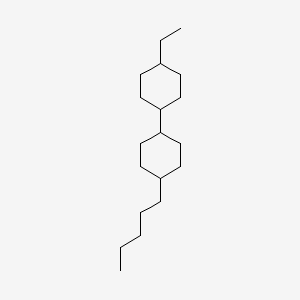

“(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane)” is a bicyclic hydrocarbon featuring two cyclohexane rings connected in a trans,trans configuration. This compound is part of a broader class of 1,1'-bi(cyclohexane) derivatives, which are structurally characterized by their rigid bicyclohexyl cores and variable substituents.

Properties

CAS No. |

96624-43-0 |

|---|---|

Molecular Formula |

C19H36 |

Molecular Weight |

264.5 g/mol |

IUPAC Name |

1-ethyl-4-(4-pentylcyclohexyl)cyclohexane |

InChI |

InChI=1S/C19H36/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h16-19H,3-15H2,1-2H3 |

InChI Key |

HKQSPACRMWYANG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4’-pentyl-1,1’-bicyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.

Major Products

The major products formed from these reactions include various substituted cyclohexanes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethyl-4’-pentyl-1,1’-bicyclohexane has several applications in scientific research:

Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their reactivity.

Biology: The compound’s derivatives are investigated for their potential biological activity and interactions with biological molecules.

Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.

Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane involves its interaction with molecular targets through its hydrophobic and steric properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Its bicyclic structure allows for unique binding interactions, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Key Structural Features:

- Core Structure : Two cyclohexane rings linked at the 1,1' positions in a trans,trans stereochemical arrangement.

- Substituents : An ethyl group (-C₂H₅) at the 4-position of one ring and a pentyl group (-C₅H₁₁) at the 4'-position of the other ring.

- Molecular Formula : Inferred as C₁₉H₃₄, based on analogs like (trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane) (C₁₉H₃₄, MW 262.47) .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Bicyclohexane derivatives differ primarily in substituent groups, which significantly influence their physical, chemical, and functional properties. Below is a comparative analysis:

Table 1: Structural Comparison of Bicyclohexane Derivatives

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., pentyl vs. ethyl) increase molecular weight and hydrophobicity, raising boiling points (e.g., 339.8°C for the vinyl analog ).

- Polar Substituents: Fluorine or ethoxy groups enhance polarity and thermal stability, as seen in retention time data (e.g., 32.68 min for difluorophenyl derivatives vs. 32.55 min for non-fluorinated analogs ).

Physical and Chemical Properties

Table 2: Physical/Chemical Property Comparison

Key Observations :

- Retention Time : Fluorinated derivatives exhibit longer retention times in chromatographic analysis due to increased polarity and molecular weight .

- Hazards : Ethoxy-substituted analogs are classified as skin/eye irritants (GHS Category 2), whereas alkyl-substituted compounds are generally less hazardous .

Table 3: Application-Specific Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.